molecular formula C9H12O4 B065724 Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate CAS No. 175277-78-8

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate

Cat. No.: B065724
CAS No.: 175277-78-8
M. Wt: 184.19 g/mol
InChI Key: RNFRVBXZWXNWNF-UHFFFAOYSA-N
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Description

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate is a versatile furanone derivative of significant interest in synthetic organic chemistry and medicinal research. This compound serves as a critical synthetic intermediate and building block for the construction of more complex heterocyclic systems. Its structure, featuring a reactive β-ketoester moiety embedded within a dihydrofuranone ring, makes it a valuable precursor for cyclocondensation reactions, Michael additions, and other transformations to access pharmacologically relevant scaffolds. Researchers utilize this chemical in the development of novel compounds with potential biological activities, particularly in the exploration of antimicrobial, anti-inflammatory, and anticancer agents. Its mechanism of action in research settings often involves acting as a Michael acceptor or coordinating with biological targets through its carbonyl groups, making it a valuable probe for studying enzyme inhibition and signal transduction pathways. Supplied as a high-purity material, it is essential for hit-to-lead optimization and methodology development in academic and industrial laboratories.

Properties

IUPAC Name

methyl 2-ethyl-5-methyl-4-oxofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-6-7(9(11)12-3)8(10)5(2)13-6/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFRVBXZWXNWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C(O1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384125
Record name Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-78-8
Record name Methyl 2-ethyl-4,5-dihydro-5-methyl-4-oxo-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylic Acid

    Reduction: 2-Ethyl-5-Methyl-4-Hydroxy-4,5-Dihydrofuran-3-Carboxylate

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a derivative known as JOTO1007 has shown promising results against human cervical cancer cells (Ca Ski). It was observed to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are crucial for cancer metastasis. The study indicated that JOTO1007 induces apoptosis through a mitochondria-dependent pathway, suggesting its potential as a novel anti-metastatic agent .

Case Study: JOTO1007

Study Aspect Details
Cell Line Human cervical cancer Ca Ski cells
Mechanism of Action Inhibition of NF-kB; downregulation of MMP-2 and MMP-9
Outcome Suppressed migration and invasion; induced apoptosis

Agricultural Applications

The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems can be leveraged in developing environmentally friendly pest control agents. Research is ongoing to evaluate its effectiveness against specific pests and pathogens.

Potential Agrochemical Properties

Property Description
Target Pests To be determined through ongoing studies
Mode of Action Antagonistic effects on pest metabolism
Environmental Impact Biodegradable; low toxicity to non-target species

Material Science

In material science, Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate can be utilized in the synthesis of polymers and resins due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Material Properties

Property Application
Thermal Stability Enhances durability of polymer composites
Mechanical Strength Improves structural integrity

Mechanism of Action

The mechanism of action of Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a class of 3,4,5-trisubstituted dihydrofuran-2(5H)-ones. Key structural analogs include:

Compound Name Substituents (Position 2, 4, 5) Ester Group Bioactivity (IC50, µM)
Methyl 2-ethyl-5-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate 2-ethyl, 4-oxo, 5-methyl Methyl Not reported in literature
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate 2-(4-fluorophenyl), 4-(phenylamino), 5-oxo Ethyl HEPG2: 0.002; MCF7: 0.002

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., 4-fluorophenyl) and aromatic amines (e.g., phenylamino) in analogs correlates with enhanced cytotoxic activity.
  • Ester Group Influence : Methyl esters (as in the target compound) may confer lower lipophilicity (logP) compared to ethyl esters, affecting membrane permeability and bioavailability.
Cytotoxic Activity

The analog ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate exhibits exceptional potency against HEPG2 and MCF7 cell lines (IC50 = 0.002 µM), surpassing reference drugs like doxorubicin (IC50 = 0.007 µM). This highlights the critical role of aryl and amino substituents in enhancing activity. In contrast, the target compound’s alkyl substituents may prioritize metabolic stability over potency .

Physicochemical and Structural Properties
  • Ring Puckering : The 4,5-dihydrofuran ring’s puckering (quantified via Cremer-Pople parameters) influences conformational stability. Alkyl substituents (e.g., ethyl, methyl) may induce moderate puckering, whereas bulky aryl groups could distort the ring geometry, affecting binding to biological targets .
  • Hydrogen Bonding: Crystallographic studies of analogs reveal intermolecular hydrogen bonds involving the 4-oxo group and ester carbonyl, stabilizing crystal packing. The target compound’s methyl and ethyl groups may reduce hydrogen-bonding capacity compared to amino- or fluoro-substituted analogs .

Biological Activity

Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article will explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol
  • CAS Number : 3511-34-0

Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:

  • Anticancer Activity :
    • Compounds in the same family have demonstrated the ability to induce apoptosis in cancer cells. For example, ethyl 2-anilino derivatives have been shown to activate caspase pathways leading to increased intracellular calcium and reactive oxygen species (ROS), which contribute to cell death in leukemia cells .
    • A study highlighted that the compound induces apoptosis in HL-60 leukemia cells through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Properties :
    • The biological activity of these compounds extends to antimicrobial effects, where they inhibit the growth of various pathogens. This has been attributed to their ability to disrupt cellular processes in target microorganisms .

Case Study 1: Apoptosis Induction in Leukemia Cells

A study investigated the effects of ethyl 2-anilino derivatives on HL-60 cells. The results showed:

  • Cytotoxic Concentration : The half-maximal inhibitory concentration (IC50) was found to be approximately 23.5 µM.
  • Mechanism : The compound increased caspase-3 activity and altered mitochondrial membrane potential, indicating a clear apoptotic pathway activation.
Concentration (µM)% Apoptotic Cells
00.2
51.6
2575.4
5080.0

Case Study 2: Antimicrobial Activity

In another study focusing on volatile organic compounds related to this chemical class, it was found that specific derivatives inhibited the growth of Aspergillus flavus, a common fungal pathogen responsible for aflatoxin production. This indicates potential applications in food safety and preservation.

Research Findings

  • Caspase Activation :
    • Research has shown that treatment with related compounds leads to significant increases in caspase enzymatic activity, which is a hallmark of apoptosis .
  • Cell Cycle Analysis :
    • Flow cytometry results indicated that treated cells exhibited increased populations in the sub-G1 phase, further confirming apoptotic activity.
  • Reactive Oxygen Species (ROS) :
    • Elevated levels of ROS were observed post-treatment, suggesting oxidative stress as a contributing factor to cell death mechanisms .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted β-ketoesters with aldehydes or ketones under acidic or basic conditions. For example, analogous dihydrofuran carboxylates were prepared using ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate and substituted anilines in dichloromethane, yielding 60–70% after recrystallization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. ethanol), and temperature. Monitoring via TLC and purification by column chromatography or recrystallization improves purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key structural features confirmed?

  • Methodological Answer :

  • 1H/13C NMR : Assign diastereotopic protons (e.g., dihydrofuran ring hydrogens) and ester carbonyl signals (δ ~165–170 ppm). For example, ethyl analogs show distinct splitting patterns for trans-substituted dihydrofuran rings .
  • X-ray Crystallography : Resolve ring puckering (Cremer-Pople parameters) and hydrogen bonding. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
  • IR Spectroscopy : Confirm ester C=O (1730–1750 cm⁻¹) and lactone C=O (1700–1720 cm⁻¹) stretches.

Q. What are the key structural motifs influencing the compound’s stability and reactivity?

  • Methodological Answer : The dihydrofuran ring’s puckering (quantified via Cremer-Pople coordinates) and substituent steric effects (e.g., ethyl vs. methyl groups) dictate reactivity. For instance, bulky substituents increase torsional strain, favoring ring-opening reactions . Hydrogen bonding (N–H···O and C–H···O) stabilizes the crystal lattice, as seen in related structures .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic structure and intermolecular interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental X-ray data to validate accuracy .
  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to analyze hydrogen-bonding networks and π-π interactions .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting discrepancies .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula purity. For example, ethyl analogs with 95% purity showed <0.5% deviation in HRMS .
  • Crystallographic Validation : Compare experimental vs. calculated X-ray diffraction patterns to rule out polymorphic variations .

Q. How do substituents on the dihydrofuran ring influence supramolecular assembly in the solid state?

  • Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns. For example, ethyl groups may disrupt N–H···O networks, reducing crystal symmetry, while methoxy groups enhance C–H···O interactions . SC-XRD data for analogs show dihedral angles (28–55°) between aromatic substituents and the dihydrofuran ring, affecting packing efficiency .

Q. What reaction mechanisms explain the regioselective formation of the dihydrofuran ring?

  • Methodological Answer : The reaction likely proceeds via a Michael addition-cyclization cascade. For example, nucleophilic attack of an enolate on an α,β-unsaturated carbonyl forms the ring, with stereochemistry controlled by steric hindrance (trans products dominate) . Isotopic labeling (e.g., 18O) can trace oxygen migration during lactonization.

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